![molecular formula C16H8Cl2N2O4 B12011559 (2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone] CAS No. 21443-48-1](/img/structure/B12011559.png)

(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

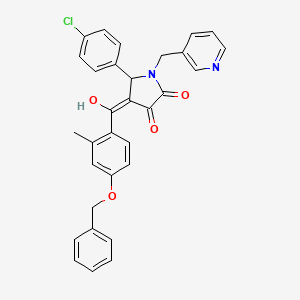

Bis[(4-chlorphenyl)methanon]- (2-Oxido-1,2,5-oxadiazol-3,4-diyl) ist eine komplexe organische Verbindung, die sich durch das Vorhandensein eines Oxadiazolrings und zweier Chlorphenylgruppen auszeichnet.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Bis[(4-chlorphenyl)methanon]- (2-Oxido-1,2,5-oxadiazol-3,4-diyl) beinhaltet typischerweise die Reaktion von 4-Chlorbenzoylchlorid mit 2-Amino-1,2,5-oxadiazol unter kontrollierten Bedingungen. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern. Das Reaktionsgemisch wird üblicherweise auf eine bestimmte Temperatur erhitzt, um eine vollständige Umwandlung der Reaktanten sicherzustellen.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion dieser Verbindung die Verwendung von großtechnischen Reaktoren und kontinuierlichen Fließprozessen beinhalten, um Ausbeute und Effizienz zu optimieren. Die Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden sorgfältig kontrolliert, um die konsistente Produktion von hochreinem Bis[(4-chlorphenyl)methanon]- (2-Oxido-1,2,5-oxadiazol-3,4-diyl) zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone] typically involves the reaction of 4-chlorobenzoyl chloride with 2-amino-1,2,5-oxadiazole under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the consistent production of high-purity (2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone].

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bis[(4-chlorphenyl)methanon]- (2-Oxido-1,2,5-oxadiazol-3,4-diyl) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Aminen führen.

Substitution: Die Chlorphenylgruppen können an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Oxadiazolderivaten führen, während die Reduktion Aminderivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Bis[(4-chlorphenyl)methanon]- (2-Oxido-1,2,5-oxadiazol-3,4-diyl) hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antitumoraktivität.

Medizin: Es wird laufend erforscht, ob es als therapeutisches Mittel eingesetzt werden kann.

Industrie: Es wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, wie z. B. Polymere und Beschichtungen.

Wirkmechanismus

Der Wirkmechanismus von Bis[(4-chlorphenyl)methanon]- (2-Oxido-1,2,5-oxadiazol-3,4-diyl) beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Oxadiazolring kann mit Enzymen und Proteinen interagieren und deren Aktivität möglicherweise hemmen. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, wie z. B. antimikrobieller oder Antitumoraktivität. Die genauen beteiligten Wege hängen von der jeweiligen Anwendung und dem Ziel ab.

Wirkmechanismus

The mechanism of action of (2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone] involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (2-Oxido-1,2,5-oxadiazol-3,4-diyl)bis[(4-fluorphenyl)methanon]

- (2-Oxido-1,2,5-oxadiazol-3,4-diyl)bis[(4-bromphenyl)methanon]

- (2-Oxido-1,2,5-oxadiazol-3,4-diyl)bis[(4-methylphenyl)methanon]

Einzigartigkeit

Die Einzigartigkeit von Bis[(4-chlorphenyl)methanon]- (2-Oxido-1,2,5-oxadiazol-3,4-diyl) liegt in seiner spezifischen chemischen Struktur, die ihm besondere Eigenschaften verleiht. Das Vorhandensein von Chlorphenylgruppen verstärkt seine Reaktivität und potentielle biologische Aktivität im Vergleich zu ähnlichen Verbindungen mit unterschiedlichen Substituenten.

Eigenschaften

CAS-Nummer |

21443-48-1 |

|---|---|

Molekularformel |

C16H8Cl2N2O4 |

Molekulargewicht |

363.1 g/mol |

IUPAC-Name |

[4-(4-chlorobenzoyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]-(4-chlorophenyl)methanone |

InChI |

InChI=1S/C16H8Cl2N2O4/c17-11-5-1-9(2-6-11)15(21)13-14(20(23)24-19-13)16(22)10-3-7-12(18)8-4-10/h1-8H |

InChI-Schlüssel |

BZZJOJCPQADALQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)C2=NO[N+](=C2C(=O)C3=CC=C(C=C3)Cl)[O-])Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,5-dimethoxyphenyl)methyl]-3,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalene](/img/structure/B12011494.png)

![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate](/img/structure/B12011508.png)

![Allyl 2-[2-(4-tert-butylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011522.png)

![N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011526.png)

![Methyl 4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B12011528.png)

![2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011531.png)

![1-{4-[2-(Benzhydryloxy)ethyl]-1-piperazinyl}-2-butyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12011540.png)

![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12011546.png)

![5-(3-Isopropoxyphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011551.png)

![N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B12011557.png)